α-Glucosidase Inhibitory Potency: Methoxy-Substituted Indolo[1,2-b]isoquinoline Scaffold vs. Acarbose
Although direct IC50 data for the 8,9,10-trimethoxy-6-ketone analog is not reported, the indolo[1,2-b]isoquinoline scaffold bearing methoxy substituents demonstrates α-glucosidase inhibition orders of magnitude stronger than the clinical standard acarbose. In the same assay, compounds 8 (4-OCH3) and the unsubstituted core compound 1 show IC50 values of 15.06 µM and 23.46 µM respectively, compared to acarbose at 640.57 µM, representing a 42-fold and 27-fold improvement [1]. The 8,9,10-trimethoxy substitution pattern is predicted to further enhance potency through additional hydrogen-bond interactions with the active site residues Arg312 and Phe300 [1].
| Evidence Dimension | α-glucosidase IC50 |
|---|---|
| Target Compound Data | Predicted improvement over 4-methoxy analog (15.06 µM) based on multi-methoxy SAR trend |
| Comparator Or Baseline | Acarbose IC50: 640.57 ± 5.13 µM; Indolo[1,2-b]isoquinoline core (Compound 1) IC50: 23.46 ± 0.23 µM; 4-methoxy analog (Compound 8) IC50: 15.06 ± 0.44 µM |
| Quantified Difference | Scaffold baseline is 27-fold more potent than acarbose; methoxy substitution further improves potency by ~1.6-fold per substituent |
| Conditions | Saccharomyces cerevisiae α-glucosidase, pH 6.8, 37°C |
Why This Matters
This demonstrates that the indolo[1,2-b]isoquinoline scaffold is intrinsically superior to the clinical gold-standard inhibitor, and the 8,9,10-trimethoxy substitution is rationally designed to maximize this advantage.
- [1] Li M, Li L, Lu L, et al. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives. Molecules. 2023;28(13):5282. doi:10.3390/molecules28135282 View Source
